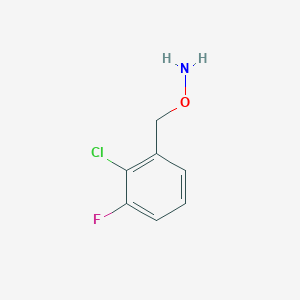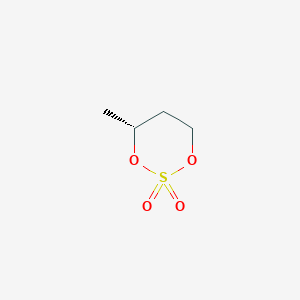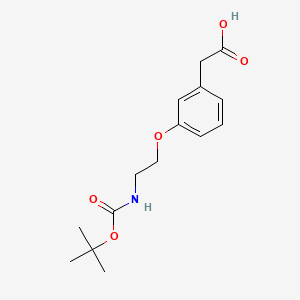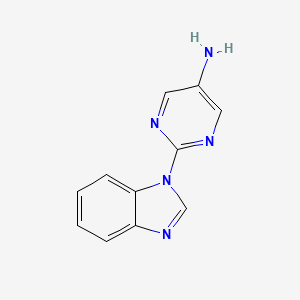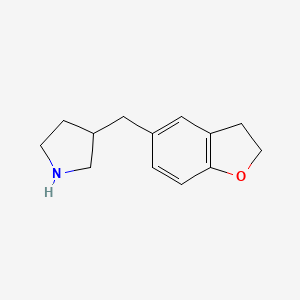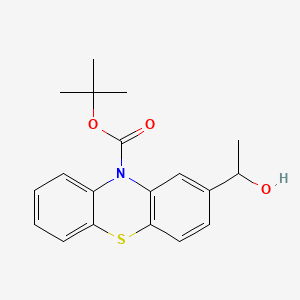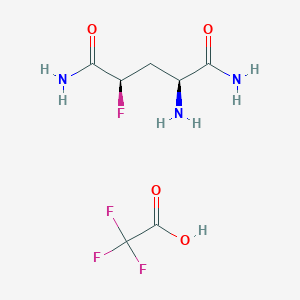
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid is a fluorinated amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid typically involves multiple steps. One common method includes the use of a Mitsunobu reaction, which incorporates a fluorinated group into the amino acid structure . The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, such as amides, to amines.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound can be used to study protein interactions and enzyme activities due to its unique fluorinated structure.
Mécanisme D'action
The mechanism of action of (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-4-fluoroglutamine: Another fluorinated amino acid derivative used in imaging and cancer research.
(2S,4R)-2-amino-4-cyano-4-fluorobutanoic acid:
Uniqueness
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid is unique due to its specific fluorinated structure, which provides distinct chemical and biological properties. Its ability to interact strongly with proteins and enzymes makes it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11F4N3O4 |
|---|---|
Poids moléculaire |
277.17 g/mol |
Nom IUPAC |
(2S,4R)-2-amino-4-fluoropentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10FN3O2.C2HF3O2/c6-2(4(8)10)1-3(7)5(9)11;3-2(4,5)1(6)7/h2-3H,1,7H2,(H2,8,10)(H2,9,11);(H,6,7)/t2-,3+;/m1./s1 |
Clé InChI |
BRNIUZUAFUJAHB-MUWMCQJSSA-N |
SMILES isomérique |
C([C@@H](C(=O)N)N)[C@H](C(=O)N)F.C(=O)(C(F)(F)F)O |
SMILES canonique |
C(C(C(=O)N)N)C(C(=O)N)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


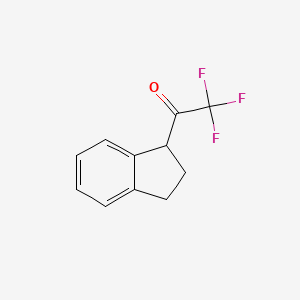
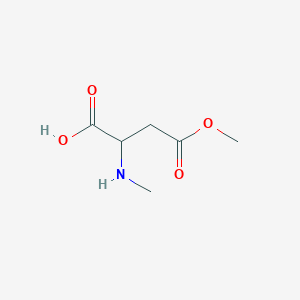
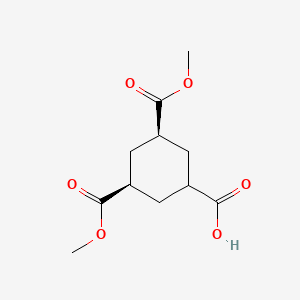
![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
